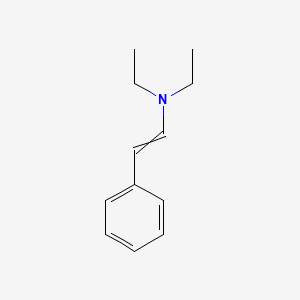
N,N-diethylstyrylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylstyrylamine is an organic compound with the molecular formula C12H17N. It is characterized by the presence of a styryl group attached to a diethylamine moiety. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-diethylstyrylamine can be synthesized through several methods. One common approach involves the reaction of styrene with diethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The use of a solvent such as ethanol or methanol can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, diethylstyrylamine is produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the gradual addition of styrene and diethylamine into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylstyrylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in various amine derivatives.
Substitution: Leads to the formation of halogenated styrylamines.
Wissenschaftliche Forschungsanwendungen
N,N-diethylstyrylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Wirkmechanismus
N,N-diethylstyrylamine exerts its effects through interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The compound’s mechanism of action often involves the modulation of signaling pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: Lacks the styryl group, making it less aromatic.
Styrene: Does not contain the diethylamine moiety, limiting its reactivity in certain reactions.
N,N-Dimethylstyrylamine: Similar structure but with methyl groups instead of ethyl groups, affecting its chemical properties
Uniqueness
N,N-diethylstyrylamine’s unique combination of a styryl group and a diethylamine moiety gives it distinct aromatic and reactive properties. This makes it particularly useful in organic synthesis and industrial applications, where its specific reactivity can be leveraged .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N,N-diethyl-2-phenylethenamine |
InChI |
InChI=1S/C12H17N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
DPLUMPJQXVYXBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















